Cas no 924271-33-0 (4-Bromo-3-methoxycinnamic acid)

4-Bromo-3-methoxycinnamic acid 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 3-(4-bromo-3-methoxyphenyl)-, (2E)-
- 4-BROMO-3-METHOXYCINNAMIC ACID
- 3-(4-Bromo-3-methoxyphenyl)acrylic acid
- (E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoic acid
- SCHEMBL731055
- ZLB27133
- BS-33167
- SCHEMBL731054
- (2E)-3-(4-Bromo-3-methoxyphenyl)acrylic acid
- NZBZIWVGKOEFAF-HWKANZROSA-N
- 3-(4-Bromo-3-methoxyphenyl)acrylicacid
- 924271-33-0
- (2E)-3-(4-BROMO-3-METHOXYPHENYL)PROP-2-ENOIC ACID
- MFCD18391896
- 4-Bromo-3-methoxycinnamic acid
-
- MDL: MFCD18391896
- インチ: InChI=1S/C10H9BrO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
- InChIKey: NZBZIWVGKOEFAF-HWKANZROSA-N
- SMILES: COC1=C(C=CC(=C1)C=CC(=O)O)Br
計算された属性
- 精确分子量: 255.97351g/mol
- 同位素质量: 255.97351g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 227
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- XLogP3: 2.6
4-Bromo-3-methoxycinnamic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B696670-100mg |
4-Bromo-3-methoxycinnamic acid |
924271-33-0 | 100mg |
$ 75.00 | 2023-04-18 | ||
TRC | B696670-1g |
4-Bromo-3-methoxycinnamic acid |
924271-33-0 | 1g |
$ 293.00 | 2023-04-18 | ||
Alichem | A015016435-250mg |
4-Bromo-3-methoxycinnamic acid |
924271-33-0 | 97% | 250mg |
$504.00 | 2023-08-31 | |
TRC | B696670-250mg |
4-Bromo-3-methoxycinnamic acid |
924271-33-0 | 250mg |
$ 138.00 | 2023-04-18 | ||
TRC | B696670-500mg |
4-Bromo-3-methoxycinnamic acid |
924271-33-0 | 500mg |
$ 207.00 | 2023-04-18 | ||
Alichem | A015016435-1g |
4-Bromo-3-methoxycinnamic acid |
924271-33-0 | 97% | 1g |
$1534.70 | 2023-08-31 | |
AN HUI ZE SHENG Technology Co., Ltd. | B696670-100mg |
4-Bromo-3-methoxycinnamicacid |
924271-33-0 | 100mg |
¥600.00 | 2023-09-15 | ||
Enamine | EN300-7377481-2.5g |
(2E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoic acid |
924271-33-0 | 95% | 2.5g |
$1871.0 | 2022-12-04 | |
Enamine | EN300-7377481-5.0g |
(2E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoic acid |
924271-33-0 | 95% | 5.0g |
$2369.0 | 2022-12-04 | |
Enamine | EN300-7377481-10.0g |
(2E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoic acid |
924271-33-0 | 95% | 10.0g |
$2980.0 | 2022-12-04 |
4-Bromo-3-methoxycinnamic acid 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
4-Bromo-3-methoxycinnamic acidに関する追加情報
Professional Introduction to 4-Bromo-3-methoxycinnamic acid (CAS No. 924271-33-0)
4-Bromo-3-methoxycinnamic acid, with the chemical formula C9H7BrO3, is a versatile compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number CAS No. 924271-33-0, is a derivative of cinnamic acid and features both bromine and methoxy substituents, which contribute to its unique chemical properties and reactivity. Its molecular structure makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The bromine atom in 4-Bromo-3-methoxycinnamic acid introduces a strong electrophilic center, making it a useful substrate for nucleophilic substitution reactions. This property is particularly exploited in organic synthesis, where it serves as a precursor for the development of more complex molecules. The presence of the methoxy group further enhances its utility by providing a site for further functionalization, allowing chemists to tailor its reactivity for specific applications.
In recent years, 4-Bromo-3-methoxycinnamic acid has been extensively studied for its potential applications in drug discovery and development. Its structural features make it an attractive candidate for the synthesis of novel therapeutic agents. For instance, researchers have explored its use in the development of anti-inflammatory and anti-cancer compounds. The bromine substituent, in particular, has been leveraged to create bioactive molecules that exhibit significant pharmacological activity.
One of the most compelling aspects of 4-Bromo-3-methoxycinnamic acid is its role as a building block in the synthesis of natural product analogs. Natural products continue to inspire the design of new drugs due to their diverse biological activities and unique structures. By modifying the core scaffold of natural products with functional groups like bromine and methoxy, researchers can enhance their potency and selectivity. This approach has led to the discovery of several promising lead compounds that are currently undergoing further investigation.
The pharmaceutical industry has also shown interest in 4-Bromo-3-methoxycinnamic acid for its potential as a chiral auxiliary. Chiral molecules are essential in drug development because they often exist as enantiomers, which can have vastly different biological effects. The ability to selectively synthesize one enantiomer over another is crucial for developing effective therapeutics. The structural features of 4-Bromo-3-methoxycinnamic acid make it an excellent candidate for chiral synthesis, offering researchers a powerful tool for creating enantiomerically pure compounds.
Recent advances in synthetic chemistry have further expanded the applications of 4-Bromo-3-methoxycinnamic acid. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient introduction of various functional groups into its structure. These reactions have opened up new avenues for drug discovery by allowing chemists to construct complex molecular architectures with precision.
The biochemical properties of 4-Bromo-3-methoxycinnamic acid have also been explored in the context of enzyme inhibition studies. Researchers have investigated its interactions with various enzymes, aiming to identify compounds that can modulate enzyme activity for therapeutic benefit. For example, studies have focused on its potential as an inhibitor of enzymes involved in inflammatory pathways. By understanding how this compound interacts with biological targets, scientists can develop more effective drugs with reduced side effects.
The environmental impact of synthesizing and using 4-Bromo-3-methoxycinnamic acid is another area of growing interest. Sustainable chemistry principles emphasize the importance of developing synthetic routes that minimize waste and environmental impact. Researchers are exploring green chemistry approaches to improve the efficiency and sustainability of producing this compound. These efforts include using renewable feedstocks and developing catalytic systems that reduce energy consumption.
In conclusion, 4-Bromo-3-methoxycinnamic acid (CAS No. 924271-33-0) is a multifaceted compound with significant potential in pharmaceutical and biochemical research. Its unique structural features make it a valuable intermediate for synthesizing various bioactive molecules. The ongoing research into its applications highlights its importance as a tool for drug discovery and development. As synthetic chemistry continues to evolve, the utility of compounds like 4-Bromo-3-methoxycinnamic acid is expected to grow even further, contributing to advancements in medicine and biotechnology.
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